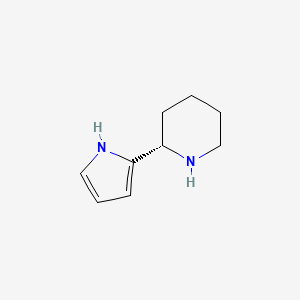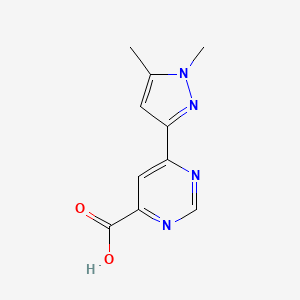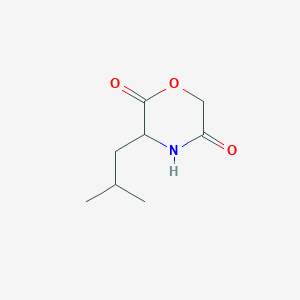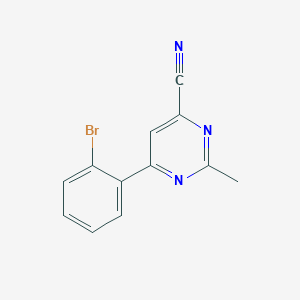
(R)-4-(4-Chlorobenzyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(4-Chlorobenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Chlorobenzyl)oxazolidine-2,5-dione typically involves the reaction of ®-4-chlorobenzylamine with glyoxylic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(4-Chlorobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidinedione to oxazolidinols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce oxazolidinols.
Applications De Recherche Scientifique
®-4-(4-Chlorobenzyl)oxazolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-4-(4-Chlorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(4-Chlorobenzyl)oxazolidine-2,5-dione: The enantiomer of the compound with similar chemical properties but different biological activities.
4-Benzyl-oxazolidine-2,5-dione: A structurally related compound without the chlorine substituent.
4-(4-Methylbenzyl)oxazolidine-2,5-dione: A similar compound with a methyl group instead of a chlorine atom.
Uniqueness
®-4-(4-Chlorobenzyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the chlorine substituent, which can influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H8ClNO3 |
|---|---|
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
(4R)-4-[(4-chlorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8ClNO3/c11-7-3-1-6(2-4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)/t8-/m1/s1 |
Clé InChI |
RPSPMIWRQGVQHZ-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H]2C(=O)OC(=O)N2)Cl |
SMILES canonique |
C1=CC(=CC=C1CC2C(=O)OC(=O)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


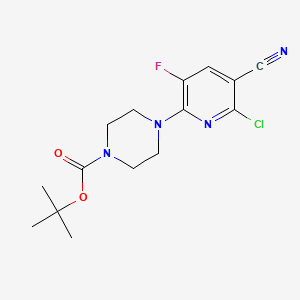
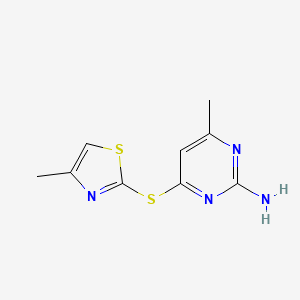
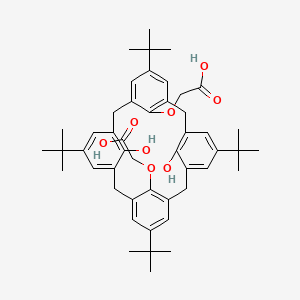
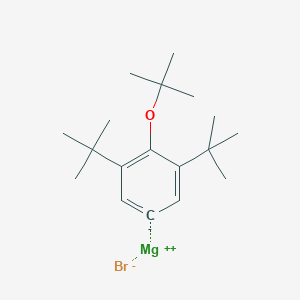
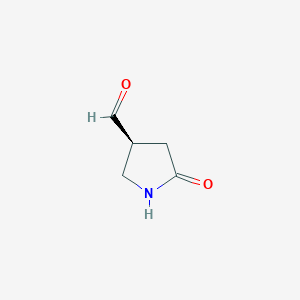
![[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14887070.png)
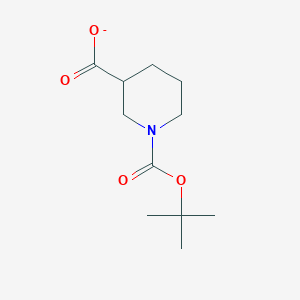
![4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)
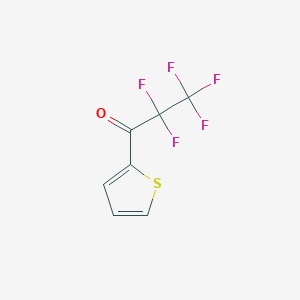
![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
